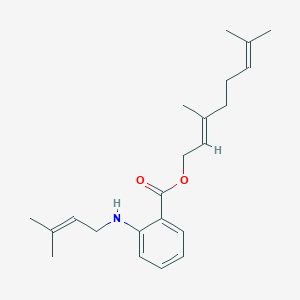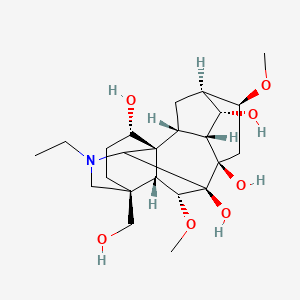![molecular formula C34H48O8 B1252627 (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1252627.png)
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a macrocyclic lactone compound isolated from the fermentation broth of the actinomycete Streptomyces cyaneogriseus subspecies noncyanogenus . This compound, along with its analogs, exhibits potent anthelmintic, insecticidal, ectoparasiticidal, nematicidal, and acaricidal activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one involves the selective oxidation of suitably protected 23-hydroxy compounds of LL-F28249 components using oxidizing agents . The precursor 23-oxo compounds are then converted to the 23-imino derivatives . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and subsequent conversion to the desired derivative.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cyaneogriseus subspecies noncyanogenus . The fermentation broth is processed to isolate and purify the compound. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of 23-hydroxy compounds to 23-oxo compounds using oxidizing agents.
Reduction: Potential reduction of oxo groups to hydroxyl groups under specific conditions.
Substitution: Introduction of different functional groups at specific positions on the macrocyclic lactone ring.
Common Reagents and Conditions
Oxidizing Agents: Used for the selective oxidation of hydroxyl groups to oxo groups.
Reducing Agents: Employed for the reduction of oxo groups to hydroxyl groups.
Protecting Groups: Utilized to protect functional groups during multi-step synthesis.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 23-imino derivatives, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its potent anthelmintic, insecticidal, and acaricidal activities.
Industry: Utilized in agricultural applications for pest control due to its insecticidal properties.
Mecanismo De Acción
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one exerts its effects by targeting specific molecular pathways and receptors in parasites and insects. The compound binds to glutamate-gated chloride channels, leading to an influx of chloride ions and subsequent paralysis and death of the target organism . This mechanism is similar to that of other macrocyclic lactones, such as avermectins and milbemycins.
Comparación Con Compuestos Similares
Similar Compounds
- LL-F28249alpha
- LL-F28249gamma
- LL-F28249delta
- LL-F28249epsilon
- LL-F28249zeta
- LL-F28249theta
- LL-F28249iota
- LL-F28249lambda
Uniqueness
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is unique due to its specific structural features and potent biological activities. Compared to other similar compounds, this compound has shown higher efficacy in certain applications, such as anthelmintic and insecticidal activities . Its unique structure allows for selective binding to molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C34H48O8 |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)13-12-21(4)20(3)10-8-9-11-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-9,11-12,14,20,23,25-31,35-36,38H,10,13,15-18H2,1-6H3/b9-8-,19-7+,21-12+,24-11+/t20-,23-,25+,26-,27-,28-,29+,30+,31+,33?,34+/m0/s1 |
Clave InChI |
LSCOGFJBVLENGK-IMKNKSBKSA-N |
SMILES isomérico |
C/C=C(\C)/[C@@H]1[C@H]([C@H](CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H](C/C=C\C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |
SMILES canónico |
CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(CC=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |
Sinónimos |
F 28249alpha F28249 alpha LL-F 28249alpha LL-F 28249beta LL-F 28249gamma LL-F28249 alpha LL-F28249 beta LL-F28249 gamma LL-F28249beta LL-F28249gamma nemadectin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one](/img/structure/B1252553.png)



![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)


